Home > Products > Screening Compounds P25265 > Pozanicline tartrate
Pozanicline tartrate - 945405-37-8

Pozanicline tartrate

Catalog Number: EVT-457805
CAS Number: 945405-37-8
Molecular Formula: C15H22N2O7
Molecular Weight: 342.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pozanicline tartrate is a chemical compound that has garnered attention for its potential applications in neuroscience, particularly in the modulation of nicotinic acetylcholine receptors. It is classified as a selective agonist, targeting specific receptor subtypes which are implicated in various neurological processes. The compound's synthesis and biological relevance are subjects of ongoing research, particularly in the context of its effects on dopamine release and synaptic plasticity.

Source and Classification

Pozanicline tartrate is derived from nicotine, a well-known alkaloid found in tobacco plants. The compound belongs to the class of nicotinic acetylcholine receptor agonists, specifically designed to selectively activate certain receptor subtypes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. The tartrate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of pozanicline tartrate involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate precursors derived from nicotine or related compounds.
  2. Chemical Modifications: Key transformations may include hydroxylation, amination, or methylation reactions to introduce functional groups that enhance receptor binding affinity.
  3. Salt Formation: The final product is often converted into its tartrate salt form to improve solubility. This can be achieved through acid-base neutralization reactions where the base form of pozanicline reacts with tartaric acid.

The synthetic pathways utilized have been optimized to achieve high yields and purity, employing techniques such as chromatography for purification and spectroscopic methods (like NMR) for characterization .

Molecular Structure Analysis

Structure and Data

Pozanicline tartrate features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with nicotinic acetylcholine receptors. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature.

  • Molecular Weight: The molecular weight of pozanicline tartrate is typically reported in the range of 300-400 g/mol, depending on the specific structural modifications made during synthesis.
  • Structural Representation: The compound's structure can be depicted using standard chemical notation, highlighting the arrangement of atoms and functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Pozanicline tartrate undergoes various chemical reactions that are critical for its pharmacological activity:

Mechanism of Action

Process and Data

The mechanism by which pozanicline exerts its effects involves several steps:

  1. Receptor Activation: Pozanicline binds selectively to nicotinic acetylcholine receptors, particularly those containing alpha-4 and beta-2 subunits. This binding induces a conformational change in the receptor.
  2. Ion Channel Opening: The activated receptor functions as an ion channel, allowing the influx of sodium ions into the neuron. This depolarization leads to increased neuronal excitability.
  3. Dopamine Release: Enhanced activity in dopaminergic pathways results in increased release of dopamine in areas such as the nucleus accumbens and dorsal striatum, which is associated with reward and motivation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pozanicline tartrate exhibits several notable physical and chemical properties:

  • Solubility: As a tartrate salt, it demonstrates increased solubility in water compared to its base form, facilitating easier formulation into therapeutic agents.
  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to light or extreme pH levels.
  • Melting Point: The melting point can vary but is typically within a range conducive to pharmaceutical formulation.
Applications

Scientific Uses

Pozanicline tartrate has potential applications in various scientific fields:

  1. Neuroscience Research: It serves as a valuable tool for studying nicotinic acetylcholine receptor function and their role in neurological diseases such as addiction and cognitive decline.
  2. Therapeutic Development: Ongoing research aims to explore its efficacy in treating conditions like schizophrenia or cognitive deficits associated with aging or neurodegenerative diseases.
  3. Pharmacological Studies: Pozanicline's selective action on specific receptor subtypes makes it an ideal candidate for investigating new treatment strategies that minimize side effects associated with broader acting compounds.
Introduction to Pozanicline Tartrate: Historical Context and Rationale

Emergence of Nicotinic Acetylcholine Receptor (nAChR) Agonists in Neuropsychiatric Therapeutics

The exploration of neuronal nicotinic acetylcholine receptors (nAChRs) as therapeutic targets marks a paradigm shift in neuropsychiatric drug development. Historically, the observation that nicotine enhanced attention and working memory in humans [4] ignited interest in nAChR ligands. Unlike dopaminergic and noradrenergic agents dominating treatments for disorders like ADHD, Alzheimer's, and schizophrenia, nAChR agonists modulate neurotransmitter release (e.g., dopamine, acetylcholine) through presynaptic and postsynaptic receptor interactions [3] [6]. Early non-selective agents like nicotine itself demonstrated procognitive effects but were hampered by adverse events, receptor desensitization, and addiction potential. This spurred the development of selective nAChR agonists designed to retain therapeutic benefits while minimizing risks. Varenicline (partial agonist at α4β2*) emerged for smoking cessation, proving the clinical viability of subtype-selective targeting [7]. Pozanicline (ABT-089), discovered in the 1990s [6], entered this landscape as a structurally novel compound aimed at cognitive and attentional deficits via specific nAChR subtypes.

Rationale for Pozanicline Development: Targeting α4β2 and α6β2 nAChR Subtypes

Pozanicline’s development was driven by a compelling neuropharmacological rationale centered on subtype selectivity:

  • High-Affinity Binding to α4β2* nAChRs: Pozanicline acts as a partial agonist at α4β2* receptors (Ki = 16 nM), a primary high-affinity nicotine binding site in the brain critically involved in attention, reinforcement, and dopamine release within the mesocorticolimbic pathway [3] [5] [6]. Partial agonism was theorized to provide a "stabilizing" effect—modulating dopamine release without the excessive stimulation or rapid desensitization associated with nicotine [6] [9].

  • Selectivity for α6β2* Subtypes: Beyond α4β2, pozanicline uniquely displays high affinity for α6β2* nAChRs (Ki ~1.6 nM) [5] [7]. These receptors are densely localized on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra, directly regulating dopamine release in the striatum and nucleus accumbens [7]. This positioned pozanicline to potentially address core attentional and cognitive deficits in ADHD and addiction-related cognition with greater precision than non-selective agents.

  • Avoidance of Ganglionic (α3β4) and α7 Subtypes: Pozanicline exhibits minimal activity at α3β4 nAChRs (associated with cardiovascular side effects) and α7 receptors (linked to seizures and GI effects) [5] [6]. This selectivity profile suggested a superior safety and tolerability potential compared to earlier nAChR ligands.

Preclinical data validated this rationale. In primate models of ADHD, pozanicline reduced distractibility and improved sustained attention [6]. Crucially, it reversed nicotine withdrawal-induced cognitive deficits without intrinsic abuse liability [5], highlighting its potential as a targeted neurotherapeutic.

Table 1: Pozanicline Binding Affinity at Key nAChR Subtypes

nAChR SubtypeFunction/LocationPozanicline Binding Affinity (Ki)Functional Activity
α4β2*Cognition, attention, DA release16.7 nM [5] [6]Partial agonist
α6β2*Striatal/NAc DA release~1.6 nM [5] [7]Partial agonist
α3β4Autonomic ganglia, CV effects>10,000 nM [6]Negligible activity
α7Hippocampus, glutamate release>10,000 nM [6]Negligible activity

Comparative Overview of Pozanicline in the Landscape of Neuronal Nicotinic Ligands

Pozanicline occupied a distinct niche among nAChR-targeted compounds, differing significantly in receptor profile, functional efficacy, and clinical outcomes from peers:

  • Versus Full Agonists (e.g., Nicotine): Unlike nicotine’s broad activation leading to receptor desensitization, tolerance, and adverse effects (nausea, tachycardia), pozanicline’s partial agonism provided subtler modulation, reducing desensitization risk and improving tolerability [6] [9]. Its α6β2 selectivity offered a mechanistic edge in targeting dopamine pathways relevant to ADHD.

  • Versus Other Partial Agonists:

  • Varenicline: Primarily targets α4β2*/α3β4 for smoking cessation. Pozanicline’s higher α6β2 affinity and negligible α3β4 activity suggested advantages for cognitive/attentional disorders without autonomic side effects [4] [7].
  • AZD3480 (TC-1734): A selective α4β2 agonist trialed in ADHD. While pozanicline showed inverted U-shaped dose efficacy (optimal mid-dose effects) [1], AZD3480 demonstrated linear dose-response in cognition but mixed clinical outcomes [2]. A Phase II trial of AZD3480 (50 mg) showed a large effect size (d=0.71) on ADHD symptoms [2], whereas pozanicline’s pilot study reported significant improvements at lower doses (2mg, 4mg BID) [1].

  • Clinical Efficacy Profile: Pozanicline’s pilot study (n=11 adults with ADHD) demonstrated superiority over placebo on the Conners' Adult ADHD Rating Scale (CAARS) Total Symptom Score (placebo: 38.0 ± 1.9; 2mg: 32.2 ± 1.9, p=0.021; 4mg: 33.2 ± 1.9, p=0.047) and Hyperactive/Impulsive subscales [1] [4]. Neuropsychological testing revealed dose-linear improvements in attention and working memory. However, larger Phase II trials failed to replicate significant efficacy over placebo, leading to discontinued development despite initial promise [4].

Table 2: Pozanicline Clinical Efficacy in ADHD Pilot Study (CAARS Scores) [1]*

Treatment ArmCAARS Total Symptom Score (Mean ± SEM)Improvement vs. Placebop-value (one-tailed)
Placebo38.0 ± 1.9--
Pozanicline 2mg BID32.2 ± 1.95.8 points0.021
Pozanicline 4mg BID33.2 ± 1.94.8 points0.047
Pozanicline 20mg BID33.5 ± 1.94.5 points0.056

Properties

CAS Number

945405-37-8

Product Name

Pozanicline tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine

Molecular Formula

C15H22N2O7

Molecular Weight

342.34 g/mol

InChI

InChI=1S/C11H16N2O.C4H6O6/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;5-1(3(7)8)2(6)4(9)10/h3,5-6,10,13H,2,4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1

InChI Key

WOYZAVAGHHPUIK-LDGFUSNJSA-N

SMILES

CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.